molecular formula C20H21NO5S2 B2907289 1-(4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone CAS No. 1705506-28-0

1-(4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2907289
CAS No.: 1705506-28-0
M. Wt: 419.51
InChI Key: LCNDGVWYKDZDLD-UHFFFAOYSA-N
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Description

1-(4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a thiazepane ring, and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Thiazepane Ring: The thiazepane ring can be synthesized by reacting a suitable amine with a thioamide in the presence of a base.

    Sulfonylation: The sulfonyl group can be introduced by reacting the phenyl ring with a sulfonyl chloride in the presence of a base.

    Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety, the thiazepane ring, and the sulfonylated phenyl ring under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases.

    Biological Research: The compound is used in studies to understand its effects on biological systems, including its interactions with proteins and enzymes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety and the thiazepane ring play crucial roles in binding to these targets, leading to the compound’s biological effects. The sulfonyl group may enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)methanone
  • 1-(4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)propanone

Uniqueness

1-(4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone is unique due to its specific combination of functional groups and structural features. The presence of the benzo[d][1,3]dioxole moiety, thiazepane ring, and sulfonyl group provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

1-[4-[[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S2/c1-14(22)15-2-5-17(6-3-15)28(23,24)21-9-8-20(27-11-10-21)16-4-7-18-19(12-16)26-13-25-18/h2-7,12,20H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNDGVWYKDZDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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